Reldesemtiv

Vue d'ensemble

Description

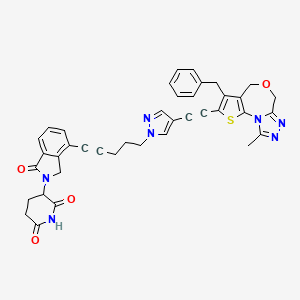

Reldesemtiv is an investigational, small molecule fast skeletal muscle troponin activator (FSTA). It is designed to slow the rate of calcium release from the regulatory troponin complex of fast skeletal muscle fibers .

Molecular Structure Analysis

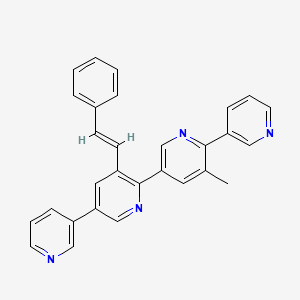

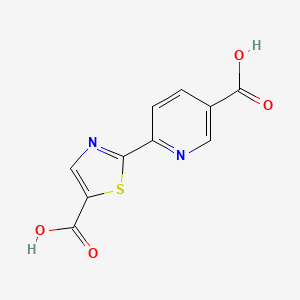

Reldesemtiv has the chemical formula C19H18F2N6O and a molecular weight of 384.38 . The exact structure and the interactions it forms when binding to its target are subjects of ongoing research .Chemical Reactions Analysis

Reldesemtiv is thought to work by slowing the rate of calcium release from the regulatory troponin complex of fast skeletal muscle fibers . This mechanism potentially increases muscle contractility .Physical And Chemical Properties Analysis

Reldesemtiv has a molecular weight of 384.38 and its chemical formula is C19H18F2N6O . It’s an orally available small molecule .Applications De Recherche Scientifique

Treatment of Impaired Muscle Function

Reldesemtiv, also known as CK-107 and CK-2127107, is a fast skeletal muscle troponin activator. It has been studied for its potential to treat impaired muscle function . The drug works by binding to the fast skeletal troponin complex, potentially potentiating troponin C compacting, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .

Neurogenic Neuromuscular Diseases

Muscle weakness as a secondary feature of attenuated neuronal input often leads to disability and sometimes death in patients with neurogenic neuromuscular diseases . These diseases include amyotrophic lateral sclerosis, Charcot–Marie–Tooth, spinal muscular atrophy, and Myasthenia gravis . Reldesemtiv has been investigated for its potential to increase muscle strength in these conditions .

Spinal Muscular Atrophy (SMA)

Reldesemtiv has been tested in a Phase 2 clinical trial for adolescents and adults with spinal muscular atrophy (SMA) . The trial found that eight weeks of treatment with Reldesemtiv safely improved motor and respiratory strength .

Amyotrophic Lateral Sclerosis (ALS)

Reldesemtiv is currently being evaluated in clinical trials for the treatment of amyotrophic lateral sclerosis . It has shown potential to increase muscle force generation in a phase 1 clinical trial .

Drug Development

The molecular determinants that condition the therapeutic prowess of Reldesemtiv have been investigated through computational techniques . These findings present useful insights which could lay the foundation for the development of fast skeletal muscle small molecule activators with high specificity and potency .

Mécanisme D'action

Target of Action

Reldesemtiv, a second-generation fast skeletal muscle troponin activator (FSTA), primarily targets the fast skeletal muscle troponin complex . This complex plays a crucial role in muscle contraction and is responsible for most bodily movements .

Mode of Action

Reldesemtiv interacts with its target by binding to the fast skeletal muscle troponin complex . This binding potentially potentiates troponin C compacting, characterized by reduced exposure to solvent molecules . The interaction between Reldesemtiv and the binding site residues involves conventional and carbon hydrogen bonds, pi-alkyl, pi-sulfur, and halogen interactions .

Biochemical Pathways

The binding of Reldesemtiv to the fast skeletal muscle troponin complex leads to a slow release of calcium ions . This slow release results in the sensitization of the subunit to calcium . The biochemical pathway affected by Reldesemtiv is therefore the calcium signaling pathway, which plays a vital role in muscle contraction.

Pharmacokinetics

It has demonstrated increased muscle force generation in a phase 1 clinical trial , suggesting good bioavailability.

Result of Action

The molecular effect of Reldesemtiv’s action is the potentiation of troponin C compacting, leading to the slow release of calcium ions . On a cellular level, this results in an increase in skeletal muscle contractility . This increased contractility can amplify the muscle response to motor neuron input, thereby increasing muscle power and stamina .

Orientations Futures

Despite the discontinuation of the COURAGE-ALS trial, research into Reldesemtiv continues. A new study is investigating the longer-term effects of the therapy candidate Reldesemtiv in people with amyotrophic lateral sclerosis (ALS) . The results of these studies will determine the future directions for Reldesemtiv.

Propriétés

IUPAC Name |

1-[2-[[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methylamino]pyrimidin-5-yl]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10,13H,6-7,11H2,(H2,22,28)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXWPWOCXGARRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reldesemtiv | |

CAS RN |

1345410-31-2 | |

| Record name | Reldesemtiv [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345410312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reldesemtiv | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RELDESEMTIV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S0HBYW6QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B610358.png)